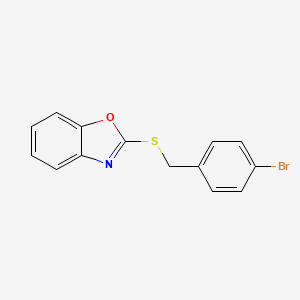

2-(4-Bromobenzylsulfanyl)benzoxazole

Übersicht

Beschreibung

“2-(4-Bromobenzylsulfanyl)benzoxazole” is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.21 g/mol. It is used in various fields of chemistry, including medicinal and pharmaceutical research .

Synthesis Analysis

Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, can be synthesized using 2-aminophenol with different compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . Different catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts can be used in the synthesis .Molecular Structure Analysis

The molecular structure of “2-(4-Bromobenzylsulfanyl)benzoxazole” consists of a benzoxazole ring attached to a bromobenzylsulfanyl group. The benzoxazole ring is a bicyclic planar molecule, which makes it a favorable moiety for researchers .Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, the reaction of 2-aminophenol with aldehydes is one of the methods used in the synthesis of benzoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromobenzylsulfanyl)benzoxazole” include a density of 1.6±0.1 g/cm3, a boiling point of 444.2±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 222.4±29.3 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of nitrogen-containing fused heterocyclic small molecules . These complex molecules are frequently used as biological probes in living systems as well as drugs in medicine .

Catalyst-Free Synthesis

It is used in a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazole . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry .

Green Chemistry

The compound is used in green chemistry for the synthesis of benzyl-substituted thiobenzoazoles . The synthesis process is environmentally friendly, using KOH, benzyl halides, and water .

Development of Antifungal Agrochemicals

It is used in the development of new antifungal agrochemicals . Two compounds synthesized from it showed interesting activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .

Non-Sedative Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles, which can be synthesized from the compound, have been reported to serve as a potent non-sedative anxiolytic .

Anticancer Agent

The compound is used in the synthesis of powerful anticancer agents . The synthesized benzo[d]imidazo[2,1-b]thiazoles have been reported to have anticancer properties .

Zukünftige Richtungen

Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, have a wide range of pharmacological activities and are therefore of great interest in medicinal, pharmaceutical, and industrial areas . Future research may focus on exploring new synthetic strategies and applications of these compounds .

Wirkmechanismus

Target of Action

The primary target of SB 4, also known as 2-((4-Bromobenzyl)thio)benzo[d]oxazole, is the Bone Morphogenetic Protein 4 (BMP4) . BMP4 is a member of the transforming growth factor-beta (TGF-β) superfamily, which plays critical roles in multiple physiological and pathological processes .

Biochemical Pathways

The activation of BMP4 signaling by SB 4 leads to the phosphorylation of SMAD-1/5/9 . This triggers the canonical BMP signaling pathway, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis .

Result of Action

The activation of BMP4 signaling by SB 4 can lead to various molecular and cellular effects. For instance, it can enhance embryonic stem cell differentiation . The exact effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Eigenschaften

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVOIBFEFVKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobenzylsulfanyl)benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

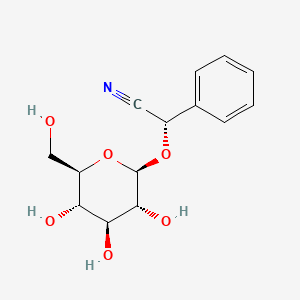

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)